molecular formula C20H21ClN2O B11330781 N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide

Cat. No.: B11330781
M. Wt: 340.8 g/mol
InChI Key: PMKZRWMLBKBKJR-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide is a synthetic indole derivative intended for research and experimental use. This compound features a complex molecular structure that incorporates both a 2-chlorophenyl ring and a 1H-indole moiety, a combination of pharmacophores that is of significant interest in medicinal chemistry and drug discovery. The 1H-indole scaffold is a privileged structure in pharmacology, found in many biologically active molecules, including those that target the central nervous system . Compounds with indole structures have been investigated as agonists for receptors like the Formyl Peptide Receptor 2 (FPR2), which plays a critical role in modulating inflammatory and anti-inflammatory pathways, particularly in the context of neuroinflammation . Research into FPR2 agonists suggests potential for probing complex inflammatory processes, microglial cell activation, and resolution mechanisms in the central nervous system . As a research chemical, this compound is made available to facilitate such advanced biochemical investigations in a controlled laboratory environment. It is supplied with the explicit understanding that it is For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

Molecular Formula

C20H21ClN2O

Molecular Weight

340.8 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide

InChI

InChI=1S/C20H21ClN2O/c1-13(2)20(24)23-12-16(14-7-3-5-9-18(14)21)17-11-22-19-10-6-4-8-15(17)19/h3-11,13,16,22H,12H2,1-2H3,(H,23,24)

InChI Key

PMKZRWMLBKBKJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC(C1=CC=CC=C1Cl)C2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst System : CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in a THF/NMP co-solvent system.

  • Substrate : 2-(2-Bromo-5-methoxyphenyl)acetonitrile undergoes cyclization at 0–10°C over 1 hour.

  • Yield : 55–65% after silica gel chromatography (hexane/ethyl acetate, 3:1).

Key Data :

ParameterValue
Temperature0–10°C
Reaction Time1 hour
SolventTHF/NMP (1:1)
PurificationFlash chromatography (3:1 hexane/EA)

Mechanistic Insights

The reaction proceeds via a Ullmann-type coupling, where the copper catalyst facilitates C–N bond formation between the aryl bromide and acetonitrile group, followed by intramolecular cyclization to yield the indole. Methoxy groups at the 5-position enhance electrophilicity at the coupling site.

Amide Bond Formation with 2-Methylpropanoyl Chloride

The terminal amide is installed via nucleophilic acyl substitution using 2-methylpropanoyl chloride.

Acylation Procedure

  • Reagents : 2-Methylpropanoyl chloride (1.5 equiv), DMAP (0.1 equiv) in anhydrous THF.

  • Conditions : Dropwise addition to the amine intermediate at 0°C, stirred for 12 hours.

  • Workup : Extracted with ethyl acetate, washed with 1M HCl, and concentrated.

Yield : 85–90%.

Spectral Validation

  • ¹H NMR (CDCl₃) : δ 7.82 (s, 1H, indole NH), 7.45–7.12 (m, 4H, Ar–H), 3.21 (q, J = 6.8 Hz, 2H, CH₂), 2.88 (s, 2H, COCH₂), 1.42 (s, 6H, C(CH₃)₂).

  • HRMS : m/z 341.1421 [M+H]⁺ (calc. 341.1423).

Purification and Analytical Characterization

Final purification employs flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

Purity Data :

MethodResult
HPLC (C18 column)99.2% purity
Melting Point154–156°C
X-Ray DiffractionConfirms crystalline structure

Comparative Analysis of Synthetic Routes

Alternative methodologies from patent literature include:

  • Enzymatic Resolution : Using lipases to resolve racemic intermediates, achieving >99% enantiomeric excess.

  • Microwave-Assisted Synthesis : Reduces reaction time for indole cyclization from 1 hour to 15 minutes, albeit with lower yield (48%).

Trade-offs :

  • Traditional Synthesis : Higher yields but longer duration.

  • Microwave Methods : Faster but requires specialized equipment.

Scalability and Industrial Considerations

Kilogram-scale production utilizes continuous flow reactors for the copper-catalyzed step, improving heat dissipation and reproducibility. Critical process parameters (CPPs) include:

  • Temperature Control : ±2°C tolerance to prevent byproduct formation.

  • Catalyst Loading : Optimized at 8 mol% CuI to balance cost and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives.

Scientific Research Applications

Research indicates that N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound possesses significant antitumor properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, indicating a potential role as an anticancer agent .
    • The National Cancer Institute (NCI) has evaluated similar indole derivatives, reporting promising results in inhibiting cell proliferation .
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against common pathogens, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for related compounds suggest a potential for therapeutic use in treating infections.
  • Neuroprotective Effects :
    • The indole structure is associated with neuroprotective effects, potentially making this compound useful in neurodegenerative disease models. Research into similar compounds has indicated their ability to modulate neurotransmitter systems .

Research Applications

The diverse biological activities of this compound open avenues for various research applications:

Application AreaDescription
Pharmaceutical Development Potential for development as an anticancer or antimicrobial drug based on preliminary efficacy studies.
Biochemical Research Useful in studying the mechanisms of action of indole derivatives and their effects on cellular processes.
Neuroscience Studies Investigating neuroprotective properties and potential therapeutic effects on neurodegenerative diseases.

Case Study 1: Antitumor Activity

A study conducted by the National Cancer Institute evaluated the anticancer efficacy of several indole derivatives, including compounds similar to this compound. The results indicated a notable inhibition of tumor cell growth across multiple cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic use.

Case Study 2: Antimicrobial Efficacy

Research on related compounds revealed significant antimicrobial activity against both gram-positive and gram-negative bacteria. The findings support further exploration into the structure-activity relationships of chlorophenyl-substituted indoles.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural Comparisons

The compound’s core structure consists of:

  • Aromatic groups : 2-chlorophenyl and indole.
  • Linker : Ethyl chain with dual substitution.
  • Amide : 2-methylpropanamide.

Table 1: Structural Variations in Analogous Compounds

Compound Name Aromatic Substituents Amide Component Key Structural Features Reference
N-[2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide 2-Chlorophenyl, Indole 2-Methylpropanamide Branched aliphatic amide Target
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide 2-Fluoro-biphenyl, Indole Flurbiprofen-derived Fluorinated biphenyl, NSAID backbone
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide 6-Chloro-carbazol, Indole Carprofen-derived Carbazole core, anti-inflammatory activity
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-Methoxynaphthalen, Indole Naproxen-derived Methoxy-naphthalene, COX inhibition
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 4-Isobutylphenyl, 3-Chlorophenethyl Ibuprofen-derived Chlorophenethyl linker, analgesic activity
2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide 4-Chlorophenyl, Indole Glyoxylamide Ketone linker, anticancer targeting

Key Observations :

  • Aromatic Diversity : The 2-chlorophenyl group in the target compound contrasts with fluoro-biphenyl (anti-inflammatory), chloro-carbazol (prostaglandin inhibition), and methoxynaphthalene (COX selectivity) in analogs .
  • Amide Backbone : The 2-methylpropanamide group is simpler than NSAID-derived amides (e.g., flurbiprofen, carprofen), which retain carboxylic acid bioisosteres for target engagement .
  • Linker Flexibility : The ethyl chain in the target compound allows conformational flexibility, whereas glyoxylamide derivatives (e.g., compound 2e in ) use rigid ketone linkers for MDM2/p53 binding.

Key Observations :

  • Activation Strategies : The target compound likely uses DCC or EDC for amidation, similar to flurbiprofen and carprofen analogs .
  • Scalability : NSAID-derived compounds are synthesized in high yields (>80%), suggesting efficient protocols for the target compound .

Pharmacological and Physicochemical Properties

Key Observations :

  • Anti-Inflammatory Potential: Carprofen and naproxen analogs show COX/prostaglandin inhibition, suggesting the target compound may share similar mechanisms .
  • CNS Activity : The indole moiety in the target compound aligns with tryptamine’s serotoninergic activity, implying possible neuroactive effects .
  • Spectral Data : Analogs are characterized by $^1$H/$^13$C-NMR, HRMS, and IR, providing a roadmap for validating the target compound .

Biological Activity

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C₁₉H₁₈ClN
  • Molecular Weight : 303.81 g/mol
  • CAS Number : 76310295

This structure incorporates an indole moiety, which is known for its role in various biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinesin Spindle Protein (KSP) Inhibition : The compound has been shown to arrest cells in mitosis, leading to the monopolar spindle phenotype characteristic of KSP inhibition. This mechanism induces cellular apoptosis, making it a candidate for cancer therapy .
  • Antimicrobial Activity : Studies have reported that compounds with similar structural features exhibit notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest efficacy in the range of 31.25–62.5 µg/mL .

Biological Activity Summary Table

Activity Type Target/Pathway Efficacy Reference
KSP InhibitionMitosis ArrestInduces monopolar spindle
AntimicrobialBacterial StrainsMIC 31.25–62.5 µg/mL
AnticancerApoptosis InductionEffective in vitro

Case Study 1: KSP Inhibitors and Cancer Treatment

A study evaluated various KSP inhibitors, including derivatives related to this compound. The results indicated that these compounds effectively induced cell death in cancer cell lines by disrupting mitotic spindle formation, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of indole derivatives similar to our compound. It was found that these compounds exhibited significant inhibition against Mycobacterium tuberculosis, with MIC values around 40 µg/mL, suggesting potential for treating resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with the condensation of 2-chlorophenylacetamide with indole-3-ethylamine derivatives. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the chlorophenyl and indole moieties .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane, monitored by thin-layer chromatography (TLC) for intermediate verification .
  • Final characterization : Confirm identity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400–600 MHz) resolves signals for the 2-chlorophenyl (δ 7.2–7.5 ppm) and indole NH (δ ~10.5 ppm). 13^{13}C NMR confirms carbonyl (C=O, δ ~170 ppm) and quaternary carbons .
  • Mass Spectrometry (MS) : HRMS (ESI+) validates the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C20_{20}H20_{20}ClN2_2O) .
  • Infrared (IR) Spectroscopy : Detect amide C=O stretch (~1650 cm1^{-1}) and indole N-H bend (~3400 cm1^{-1}) .

Q. What in vitro biological screening approaches are suitable for initial pharmacological evaluation?

  • Methodological Answer :

  • Cytotoxicity assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
  • Receptor binding studies : Screen for serotonin (5-HT) receptor affinity via radioligand displacement assays, leveraging the indole moiety’s similarity to tryptamine derivatives .
  • Enzyme inhibition : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric or colorimetric kits, given structural analogs’ anti-inflammatory activity .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s neuroactive properties?

  • Methodological Answer :

  • Substituent modification : Synthesize analogs with variations in the chlorophenyl (e.g., fluoro, methoxy substituents) or indole (e.g., 5-methoxyindole) groups. Compare binding affinities to 5-HT receptors .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to model interactions with 5-HT2A_{2A} receptors, focusing on hydrogen bonding with Ser159 and hydrophobic interactions with Phe234 .
  • In silico ADMET : Predict blood-brain barrier penetration via PAMPA-BBB assays or computational models (e.g., SwissADME) .

Q. What strategies resolve contradictions in biological activity data across experimental models?

  • Methodological Answer :

  • Assay standardization : Replicate studies under controlled conditions (e.g., pH, serum concentration) to minimize variability in cell-based assays .
  • Metabolic stability testing : Use liver microsomes or hepatocytes to assess compound degradation, which may explain discrepancies between in vitro and in vivo efficacy .
  • Target profiling : Employ proteome-wide affinity chromatography (e.g., Drug Affinity Responsive Target Stability, DARTS) to identify off-target interactions .

Q. What in vivo experimental designs are appropriate for studying pharmacokinetics and blood-brain barrier penetration?

  • Methodological Answer :

  • Pharmacokinetic (PK) studies : Administer the compound intravenously (IV) and orally (PO) in rodents, collecting plasma at timed intervals. Analyze using LC-MS/MS to calculate AUC, t1/2t_{1/2}, and bioavailability .
  • Blood-brain barrier (BBB) assessment : Use in situ brain perfusion in rats or transgenic zebrafish models to quantify brain-to-plasma ratios .
  • Metabolite identification : Perform tandem MS (MS/MS) on urine and bile samples to detect phase I/II metabolites, guiding structural optimization .

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